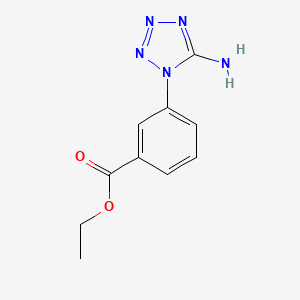

Ethyl 3-(5-aminotetrazol-1-yl)benzoate

Description

Properties

IUPAC Name |

ethyl 3-(5-aminotetrazol-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-4-3-5-8(6-7)15-10(11)12-13-14-15/h3-6H,2H2,1H3,(H2,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYNJKQAMFAXNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-aminotetrazol-1-yl)benzoate typically involves the esterification of 3-(5-aminotetrazol-1-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-aminotetrazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The amino group in the tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Synthesis and Research

Building Block for Complex Molecules

Ethyl 3-(5-aminotetrazol-1-yl)benzoate serves as an important building block in synthetic organic chemistry. Its structure allows for the introduction of various functional groups, enabling the synthesis of more complex molecules. This versatility is particularly useful in the development of new materials and pharmaceuticals .

Multicomponent Reactions

The compound can be synthesized via multicomponent reactions, which are efficient methods for creating diverse chemical libraries. These reactions often yield tetrazole derivatives that are crucial in medicinal chemistry .

Biological Applications

Potential Drug Development

Research indicates that compounds containing tetrazole moieties exhibit significant biological activity, including antimicrobial, anti-inflammatory, and anticancer effects. This compound's potential as a precursor in drug development is being explored, particularly for its ability to interact with biological targets through hydrogen bonding and other interactions .

Antimicrobial Activity

Studies have shown that derivatives of aminotetrazole possess antimicrobial properties. For instance, modifications of the tetrazole structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Medicinal Chemistry

Therapeutic Applications

The compound has been investigated for its therapeutic potential in treating conditions such as cancer and infections. Its derivatives have shown promising results in preclinical studies, indicating that they may inhibit tumor growth or bacterial proliferation effectively .

Case Studies

- Anticancer Activity : Research demonstrated that certain derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin against colon cancer cell lines .

- Antimicrobial Efficacy : A study reported the synthesis of related tetrazole compounds that showed lower minimum inhibitory concentrations against Staphylococcus aureus compared to traditional antibiotics, highlighting their potential in combating resistant strains .

Industrial Applications

Material Science

In industry, this compound is being explored for its use in developing high-energy materials. Its energetic properties make it suitable for applications in military and aerospace sectors where materials with high energy density are required .

Polymeric Materials

The incorporation of aminotetrazole into polymer matrices has been studied to enhance thermal stability and energy output. Such modifications lead to the creation of energetic polymers that can be utilized in various applications from propellants to explosives .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-aminotetrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group in the tetrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Solubility: Alkyl benzoates (e.g., ethyl benzoate) are typically hydrophobic, but polar substituents like amino groups (as in 5-aminotetrazolyl or dimethylamino) enhance water solubility .

- Reactivity: Electron-donating groups (e.g., dimethylamino) increase electron density on the aromatic ring, accelerating reactions like free-radical polymerization . In contrast, tetrazole’s electron-withdrawing nature may reduce ring reactivity but enhance thermal stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(5-aminotetrazol-1-yl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting ethyl 3-aminobenzoate with 5-aminotetrazole derivatives under acidic or basic conditions. For example, analogous syntheses (e.g., ethyl 3-(4-aminoindazol-1-yl)benzoate) use reflux in polar aprotic solvents (e.g., DMF) with heating durations optimized between 6–8 hours at 60–80°C to achieve yields of ~65–75% . Key variables include temperature control (to prevent tetrazole ring degradation) and stoichiometric ratios of reactants.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization typically combines NMR (e.g., ¹H/¹³C NMR for confirming ester and tetrazole substituents), IR (to identify C=O stretching of the ester at ~1700–1750 cm⁻¹), and mass spectrometry (ESI+ for molecular ion peaks). For crystallographic validation, single-crystal X-ray diffraction using SHELX software is preferred, though challenges arise due to the compound’s potential polymorphism or solvent-dependent crystallization behavior .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the tetrazole-ester moiety in catalytic or biological systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electron density of the tetrazole ring and ester group to predict nucleophilic/electrophilic sites. For example, the tetrazole’s NH₂ group shows high electron density, making it reactive in hydrogen-bonding interactions, while the ester carbonyl is susceptible to hydrolysis under basic conditions. Molecular docking studies (AutoDock Vina) can further assess binding affinities with biological targets like enzymes or receptors .

Q. How can researchers resolve contradictions in reported biological activity data for tetrazole-ester derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ values) often stem from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

- Replicating assays under standardized conditions (e.g., MTT assays in triplicate).

- Validating solubility using DMSO/PBS mixtures to avoid aggregation.

- Comparing results with structurally similar compounds (e.g., ethyl 4-(tetrazolyl)benzoate derivatives) to identify structure-activity trends .

Q. What strategies optimize the compound’s stability in aqueous media for pharmaceutical applications?

- Methodological Answer : Stability studies under physiological pH (1.2–7.4) reveal ester hydrolysis as a key degradation pathway. Strategies include:

- Prodrug design : Replacing the ethyl ester with a more hydrolytically stable group (e.g., pivaloyloxymethyl).

- Formulation : Encapsulation in liposomes or cyclodextrins to shield the ester moiety.

- Kinetic analysis : Using HPLC to track degradation rates and identify stabilizing excipients (e.g., polyethylene glycol) .

Data Contradiction Analysis

Q. Why do reported synthetic yields for this compound analogs vary across studies?

- Analysis : Yield discrepancies (e.g., 50% vs. 75%) often arise from:

- Purification methods : Column chromatography vs. recrystallization (purity trade-offs).

- Catalyst choice : Use of Pd/C vs. CuI in coupling reactions, affecting side-product formation.

- Solvent selection : DMF (high polarity) vs. THF (lower boiling point) influencing reaction kinetics.

- Resolution involves side-by-side reproducibility tests under controlled variables .

Material Science Applications

Q. How does the compound’s electronic structure influence its utility in optoelectronic materials?

- Methodological Answer : The conjugated ester-tetrazole system exhibits π-π* transitions (UV-Vis λmax ~270–300 nm), making it a candidate for organic light-emitting diodes (OLEDs). Computational studies (TD-DFT) correlate emission properties with substituent effects (e.g., electron-withdrawing groups on the benzoate ring enhance luminescence). Experimental validation involves thin-film deposition and electroluminescence testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.